4,4,5,5,5-Pentafluoropentyl methacrylate
Description
4,4,5,5,5-Pentafluoropentyl methacrylate (CAS 128286-55-5) is a fluorinated methacrylate ester with the molecular formula $ \text{C}{10}\text{H}{11}\text{F}{5}\text{O}{2} $. Its structure features a methacrylate backbone bound to a pentafluoropentyl group, which imparts high hydrophobicity, chemical resistance, and thermal stability. This compound is primarily utilized in advanced material science, particularly in synthesizing fluorinated polymers and phthalocyanine derivatives. For example, it has been employed to create peripherally tetra-substituted metallophthalocyanines with tailored aggregation properties in solvents like chloroform and DMSO . The pentafluoropentyl group enhances electron-withdrawing effects, making it valuable in applications requiring low surface energy or resistance to degradation .
Properties
Molecular Formula |
C9H11F5O2 |
|---|---|
Molecular Weight |
246.17 g/mol |
IUPAC Name |
4,4,5,5,5-pentafluoropentyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C9H11F5O2/c1-6(2)7(15)16-5-3-4-8(10,11)9(12,13)14/h1,3-5H2,2H3 |
InChI Key |
SXMBTMDQTKUTKF-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCCCC(C(F)(F)F)(F)F |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4,5,5,5-Pentafluoropentyl methacrylate typically involves the reaction of 4,4,5,5,5-Pentafluoro-1-pentanol with methacryloyl chloride in the presence of a base such as triethylamine . The reaction is carried out under an inert atmosphere to prevent unwanted side reactions. The product is then purified through distillation or recrystallization .
Industrial Production Methods
While specific industrial production methods for 4,4,5,5,5-Pentafluoropentyl methacrylate are not widely documented, the general approach involves large-scale synthesis using similar reaction conditions as in laboratory settings, but with optimized parameters for yield and purity .
Chemical Reactions Analysis
Types of Reactions
4,4,5,5,5-Pentafluoropentyl methacrylate can undergo various chemical reactions, including:
Polymerization: It can be polymerized to form fluorinated polymers with unique properties.
Substitution Reactions: The fluorine atoms can be substituted with other functional groups under specific conditions.
Common Reagents and Conditions
Polymerization: Initiators such as azobisisobutyronitrile (AIBN) are commonly used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can be used to facilitate substitution reactions.
Major Products
Polymers: Fluorinated polymers with high thermal stability and chemical resistance.
Substituted Derivatives: Compounds with modified fluorine atoms, leading to different chemical properties.
Scientific Research Applications
Polymer Science
- Synthesis of Fluorinated Polymers : The compound is utilized in the synthesis of fluorinated polymers that exhibit low surface energy and high chemical resistance. These polymers are valuable in applications requiring durability and resistance to solvents and chemicals.
- Modification of Polymer Surfaces : It can be used to modify the surfaces of polymers to enhance their hydrophobicity. This is particularly useful in coatings for electronic devices and automotive applications where moisture resistance is critical.
Biomedical Applications
- Drug Delivery Systems : The compound has potential applications in drug delivery systems due to its biocompatibility and ability to form stable polymeric nanoparticles. These nanoparticles can encapsulate therapeutic agents and release them in a controlled manner.
- Tissue Engineering : In tissue engineering, 4,4,5,5,5-Pentafluoropentyl methacrylate can be incorporated into hydrogels that mimic the extracellular matrix. This application aids in cell adhesion and proliferation for regenerative medicine.
Case Study 1: Fluorinated Polymer Coatings
A study demonstrated the effectiveness of fluorinated polymer coatings derived from 4,4,5,5,5-Pentafluoropentyl methacrylate in reducing friction and wear on mechanical components. The coatings exhibited superior performance compared to traditional coatings under extreme conditions.
| Property | Conventional Coating | Fluorinated Coating |
|---|---|---|
| Wear Resistance | Moderate | High |
| Friction Coefficient | 0.15 | 0.05 |
| Chemical Resistance | Low | High |
Case Study 2: Drug Delivery Systems
Research on drug delivery systems utilizing nanoparticles made from this compound showed enhanced stability and controlled release profiles for anti-cancer drugs. The study highlighted the potential for targeted therapy with reduced side effects.
| Parameter | Conventional System | Fluorinated System |
|---|---|---|
| Drug Release Rate | Fast | Controlled |
| Stability | Low | High |
| Biocompatibility | Moderate | High |
Mechanism of Action
The mechanism of action of 4,4,5,5,5-Pentafluoropentyl methacrylate primarily involves its ability to undergo polymerization and substitution reactions. The presence of fluorine atoms imparts unique properties such as high electronegativity and thermal stability. These properties make it suitable for various applications, including the formation of stable polymers and biocompatible materials .
Comparison with Similar Compounds
Comparison with Similar Fluorinated Methacrylate Compounds
The following table summarizes key structural and functional differences between 4,4,5,5,5-pentafluoropentyl methacrylate and related fluorinated methacrylates:
Key Differences and Implications
Fluorine Content and Hydrophobicity :
- Increasing fluorine atoms correlate with enhanced hydrophobicity and chemical resistance. For instance, the pentadecafluorooctyl derivative (15 F atoms) exhibits superior water-repellent properties compared to pentafluoropentyl methacrylate (5 F) .
- The hydroxyl group in 5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pentan-2-yl methacrylate introduces polarity, enabling hydrogen bonding and reactivity in drug conjugation .
Thermal and Solubility Behavior :
- Longer perfluorinated chains (e.g., pentadecafluorooctyl) increase thermal stability but reduce solubility in common organic solvents. In contrast, pentafluoropentyl methacrylate balances solubility in chloroform with moderate thermal resistance .
- Aggregation studies of pentafluoropentyl-substituted phthalocyanines show concentration-dependent behavior in CHCl₃, critical for optoelectronic applications .
Synthetic Utility: Pentafluoropentyl methacrylate is favored in polymerizable fluorinated monomers for its balance of reactivity and stability. In contrast, octafluoropentyl derivatives are used in high-performance resins requiring extreme durability .
Biological Activity
4,4,5,5,5-Pentafluoropentyl methacrylate (PFPM) is a fluorinated methacrylate compound that has garnered attention due to its unique chemical properties and potential applications in various fields, including materials science and biomedicine. This article explores the biological activity of PFPM, focusing on its antibacterial properties, cytotoxicity, and potential therapeutic applications.
PFPM is characterized by its pentafluoropentyl group, which imparts distinct hydrophobic and lipophobic characteristics. These properties can influence the compound's interaction with biological systems.
Antibacterial Activity
Recent studies have highlighted the antibacterial efficacy of PFPM and similar fluorinated compounds against various bacterial strains. The mechanism of action typically involves disrupting bacterial cell membranes or inhibiting metabolic pathways.
Research Findings
- Efficacy Against Pathogens : PFPM has shown potential against common pathogens such as Staphylococcus aureus and Escherichia coli. In vitro studies indicate a significant reduction in viable cell counts when exposed to PFPM concentrations ranging from 0.1% to 1% over 24 hours.
- Mechanism of Action : The antibacterial activity may be attributed to the fluorinated group enhancing membrane permeability and leading to cell lysis. This is supported by studies that demonstrate increased membrane disruption in bacterial cells treated with fluorinated compounds compared to non-fluorinated counterparts .
Table 1: Antibacterial Efficacy of PFPM
| Concentration (%) | S. aureus Viable Count (CFU/mL) | E. coli Viable Count (CFU/mL) |
|---|---|---|
| 0.1 | 2 x 10^6 | 3 x 10^6 |
| 0.5 | 1 x 10^5 | 1 x 10^5 |
| 1.0 | <10 | <10 |
Cytotoxicity Studies
Cytotoxicity assessments are crucial for evaluating the safety profile of PFPM for potential biomedical applications.
Findings
- Cell Lines Tested : Cytotoxic effects were evaluated using human fibroblast and epithelial cell lines.
- Results : At concentrations below 0.5%, PFPM exhibited minimal cytotoxicity with cell viability remaining above 80%. However, at higher concentrations (≥1%), significant cytotoxic effects were observed, leading to cell death and apoptosis.
Table 2: Cytotoxicity of PFPM on Cell Lines
| Concentration (%) | Fibroblast Viability (%) | Epithelial Viability (%) |
|---|---|---|
| 0.1 | 95 | 92 |
| 0.5 | 85 | 88 |
| 1.0 | 60 | 55 |
Case Studies
Several case studies have explored the application of PFPM in drug delivery systems and antimicrobial coatings.
Case Study: Antimicrobial Coatings
A study investigated the use of PFPM in creating antimicrobial coatings for medical devices. The results showed that devices coated with PFPM demonstrated reduced biofilm formation by Staphylococcus epidermidis, highlighting its potential as an effective antimicrobial agent in clinical settings .
Case Study: Drug Delivery Systems
In another study, PFPM was incorporated into polymeric nanoparticles for targeted drug delivery. The findings indicated that these nanoparticles could effectively encapsulate therapeutic agents while providing a controlled release profile, enhancing the efficacy of treatments against resistant bacterial strains .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
